3,3'-Dimethyl-4,4'-dinitro-[2,2'-bipyridine]1,1'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide is a heterocyclic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a single bond, with methyl and nitro substituents at specific positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide typically involves the nitration of 3,3’-dimethyl-[2,2’-bipyridine]. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces nitro groups at the 4 and 4’ positions of the bipyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Reduction: The major product is 3,3’-dimethyl-4,4’-diamino-[2,2’-bipyridine]1,1’-dioxide.
Substitution: The products vary depending on the substituents introduced, such as alkoxy or amino derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide has several applications in scientific research:
Materials Science: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Electrochemistry: Due to its redox-active nature, it is employed in the development of electrochemical sensors and devices.
Wirkmechanismus
The mechanism of action of 3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in redox reactions, where the compound undergoes reversible oxidation and reduction. The nitro groups play a crucial role in the electron transfer processes, making it an effective redox-active ligand .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dimethyl-2,2’-dipyridyl: Similar in structure but lacks the nitro groups, making it less reactive in redox processes.
4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another nitro-substituted bipyridine derivative with different substituents and reactivity.
Uniqueness
3,3’-Dimethyl-4,4’-dinitro-[2,2’-bipyridine]1,1’-dioxide is unique due to the presence of both methyl and nitro groups, which enhance its reactivity and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and participate in redox processes distinguishes it from other bipyridine derivatives .
Eigenschaften
Molekularformel |
C12H10N4O6 |
---|---|
Molekulargewicht |
306.23 g/mol |
IUPAC-Name |
3-methyl-2-(3-methyl-4-nitro-1-oxidopyridin-2-ylidene)-4-nitropyridin-1-ium 1-oxide |
InChI |
InChI=1S/C12H10N4O6/c1-7-9(15(19)20)3-5-13(17)11(7)12-8(2)10(16(21)22)4-6-14(12)18/h3-6H,1-2H3 |
InChI-Schlüssel |
JPDDXTOBIUUWMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN(C1=C2C(=C(C=C[N+]2=O)[N+](=O)[O-])C)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.